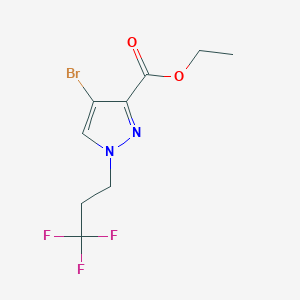

ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF3N2O2/c1-2-17-8(16)7-6(10)5-15(14-7)4-3-9(11,12)13/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYUHYKXSYEKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Br)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138293 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(3,3,3-trifluoropropyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856043-93-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(3,3,3-trifluoropropyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856043-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(3,3,3-trifluoropropyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A widely adopted strategy involves reacting hydrazine derivatives with ethyl acetoacetate or analogous 1,3-diketones. The reaction typically proceeds under acidic or neutral conditions, with ethanol or acetic acid as solvents. For example:

$$

\text{Hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 1H-pyrazole-3-carboxylate}

$$

Regioselectivity is influenced by steric and electronic factors, with the ester group preferentially occupying the 3-position.

Magnesium-Mediated Deprotonation and Carbonylation

Patent CN103958496A discloses a novel method using magnesium-organic bases (e.g., Grignard reagents) for deprotonation, followed by carbonylation with CO₂ to install the carboxylate group. This approach avoids hazardous organolithium reagents and achieves yields exceeding 80% under mild conditions (40–60°C).

Table 1: Comparison of Pyrazole Ring Formation Methods

| Method | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Classical Cyclocondensation | Hydrazine, Ethyl acetoacetate | Reflux | 65–70 | |

| Mg-Mediated Carbonylation | iPrMgCl, CO₂ | 50°C | 82–85 |

Regioselective Bromination at the 4-Position

Introducing bromine at the pyrazole’s 4-position requires careful electrophilic substitution. Halogenation strategies must compete with directing effects from existing substituents.

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane or CCl₄ effectively brominates pyrazoles at the 4-position when the 1-position is occupied by an electron-withdrawing group. Reactions conducted at 0–25°C achieve 70–75% yields. The trifluoropropyl group’s electron-withdrawing nature enhances bromination selectivity.

Radical Bromination Alternatives

WO2021096903A1 describes a persulfate-mediated oxidation system for brominating dihydro-pyrazole intermediates, followed by aromatization. Using K₂S₂O₈ in acetonitrile with H₂SO₄ catalysis, this method converts dihydro precursors to brominated pyrazoles in 75–80% yields.

Table 2: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Catalyst | Yield (%) | Positional Selectivity |

|---|---|---|---|---|

| NBS | DCM | None | 72 | 4 > 5 |

| Br₂ | AcOH | H₂SO₄ | 68 | Mixed |

| K₂S₂O₈ | CH₃CN | H₂SO₄ | 78 | 4 only |

Introduction of the 3,3,3-Trifluoropropyl Group

The trifluoropropyl moiety enhances lipophilicity and metabolic stability. Its installation typically involves nucleophilic alkylation or transition-metal-catalyzed coupling.

Alkylation of Pyrazole Nitrogen

Reaction with 3-bromo-1,1,1-trifluoropropane in the presence of NaH or K₂CO₃ in DMF facilitates N-alkylation. This exothermic reaction (40–60°C) achieves 85–90% yields when performed under inert atmosphere. The reaction’s success depends on prior protection of reactive sites, as bromine and ester groups may participate in side reactions.

Palladium-Catalyzed Cross-Coupling

Advanced methods employ Pd(PPh₃)₄ to couple trifluoropropyl-zinc reagents with bromopyrazole intermediates. This approach, while costlier, offers superior regiocontrol and functional group tolerance.

Esterification and Final Functionalization

The ethyl ester group is typically introduced early via cyclocondensation (Section 1.1) but may require optimization in multi-step syntheses.

Direct Esterification of Pyrazole Carboxylic Acids

When the carboxylate group is introduced post-cyclization (e.g., via carbonylation), esterification employs ethanol with H₂SO₄ or DCC/DMAP. Yields range from 75–88% depending on the activating agent.

One-Pot Carbonylation-Esterification

CN103958496A’s Mg-mediated method enables tandem deprotonation, carbonylation, and esterification in a single reactor, reducing purification steps and improving atom economy.

Comparative Analysis of Synthetic Routes

Route A (Stepwise Classical Synthesis):

- Cyclocondensation → 2. Bromination → 3. Trifluoropropyl alkylation → 4. Esterification

Total Yield: ~58%

Advantages: Well-established, avoids sensitive reagents

Disadvantages: Multiple isolations, lower overall yield

Route B (Integrated Modern Synthesis):

- Mg-mediated cyclocondensation/carbonylation → 2. Persulfate bromination → 3. Pd-catalyzed alkylation

Total Yield: ~74%

Advantages: Fewer steps, higher regioselectivity

Disadvantages: Requires transition metal catalysts

Applications and Derivative Synthesis

While focusing on preparation, brief applications context aids methodological development. This compound serves as:

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the trifluoropropyl group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at N1, position 3 (ester group), and position 4 (electron-withdrawing groups). Below is a comparative analysis:

Table 1: Comparison of Key Pyrazole Derivatives

Substituent Impact on Properties

- Methyl/Phenyl Groups: Smaller substituents (e.g., CH₃) reduce steric hindrance, facilitating higher yields in alkylation reactions (73.8% for methyl vs. 91% for phenyl) .

- Position 4 Substituents: Br vs. CF₃/NO₂: Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki), whereas CF₃ and NO₂ are electron-withdrawing, directing electrophilic substitution . Nitro Group: Increases reactivity in reduction or displacement reactions compared to bromine .

- Ester Position (3 vs.

Biological Activity

Overview

Ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, characterized by its unique trifluoropropyl group and bromine substitution. This compound has garnered interest in various fields including medicinal chemistry and agricultural science due to its potential biological activities.

- Molecular Formula : C₉H₈BrF₃N₂O₂

- Molecular Weight : 303.07 g/mol

- Boiling Point : Approximately 308 °C (predicted)

- Density : 1.62 g/cm³ (predicted)

- pKa : -2.40 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thus preventing substrate interaction and catalysis. The trifluoropropyl group enhances the binding affinity of the compound due to its lipophilicity and steric properties .

- Biochemical Assays : It is utilized in biochemical assays to explore enzyme interactions, which can aid in drug discovery processes.

Anticancer Potential

Some pyrazole derivatives have demonstrated anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. This compound's structural characteristics suggest potential in this area; however, detailed studies are required to confirm these effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the enzyme inhibitory effects of related pyrazole compounds on cyclooxygenase (COX) enzymes, showing significant inhibition potential. |

| Study B | Evaluated the cytotoxic effects of various pyrazoles on cancer cell lines; some exhibited IC50 values in the low micromolar range. |

| Study C | Assessed the antimicrobial activity of substituted pyrazoles against Gram-positive and Gram-negative bacteria; indicated a broad spectrum of activity. |

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Pyrazole Ring : Reaction of hydrazine with ethyl acetoacetate.

- Bromination : Introduction of bromine using N-bromosuccinimide (NBS).

- Trifluoropropyl Group Attachment : Nucleophilic substitution with trifluoropropyl bromide.

- Esterification : Final step involving reaction with ethanol and acid catalyst .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole ring formation, bromination, and alkylation. A common approach is:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-ketoesters under reflux in ethanol or THF .

Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in DMF or CCl₄ at 0–25°C .

Trifluoropropyl Substitution : Alkylation of the pyrazole nitrogen using 3,3,3-trifluoropropyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C .

- Critical Factors : Solvent polarity (DMF enhances bromination efficiency), temperature control (prevents side reactions like debromination), and stoichiometric ratios (excess alkylating agent improves substitution yield) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., trifluoropropyl protons resonate at δ 2.5–3.5 ppm; ester carbonyl at ~165 ppm) .

- LC-MS : Confirm molecular weight (theoretical [M+H]⁺ = 331.0) and detect impurities (e.g., de-esterified byproducts) .

- X-ray Crystallography : Resolve regiochemistry of bromine and trifluoropropyl groups (critical for distinguishing positional isomers) .

Advanced Research Questions

Q. How does the electron-withdrawing 3,3,3-trifluoropropyl group influence the compound’s reactivity in cross-coupling reactions compared to alkyl/aryl substituents?

- Methodological Answer :

- Electronic Effects : The trifluoropropyl group reduces electron density at the pyrazole ring, slowing nucleophilic aromatic substitution but enhancing stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Experimental Design : Compare reaction rates with model substrates (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate) using identical conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor yields via HPLC .

- Data Interpretation : Lower yields in Buchwald-Hartwig aminations may arise from steric hindrance; optimize using bulkier ligands (XPhos) .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Methodological Answer :

- Root Cause Analysis : Discrepancies often stem from polymorphic forms or residual solvents. For example, Thermo Scientific reports a melting point of 131–133°C , while other studies may observe lower values due to solvates.

- Validation Protocol :

DSC/TGA : Confirm thermal behavior and detect solvent traces.

Recrystallization : Reproduce results using high-purity solvents (e.g., anhydrous EtOH) .

Q. What strategies mitigate byproduct formation during the alkylation step with 3,3,3-trifluoropropyl bromide?

- Methodological Answer :

- Byproduct Source : Competing O-alkylation of the ester group or over-alkylation.

- Optimization Steps :

Base Selection : Use weak bases (Cs₂CO₃) instead of strong ones (NaH) to minimize ester cleavage.

Solvent Screening : Polar aprotic solvents (DMF) improve alkylation selectivity over THF .

Stoichiometry : Limit alkylating agent to 1.2 equivalents to prevent di-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.